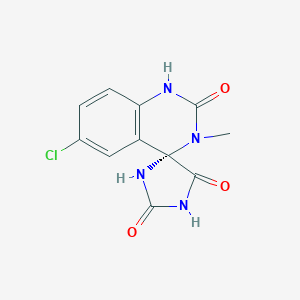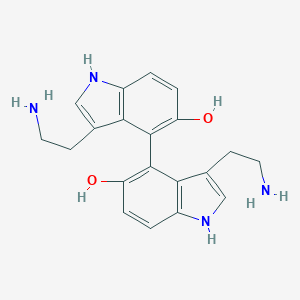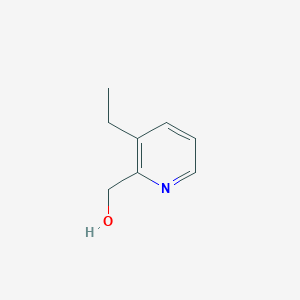
(3-Ethylpyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethylpyridin-2-yl)methanol is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and is known for its unique properties that make it a valuable tool in various fields of study.
Mecanismo De Acción
The mechanism of action of (3-Ethylpyridin-2-yl)methanol is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
(3-Ethylpyridin-2-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-Ethylpyridin-2-yl)methanol in lab experiments is its unique properties that make it a valuable tool in various fields of study. It is also readily available and relatively easy to synthesize. However, one of the limitations of using (3-Ethylpyridin-2-yl)methanol is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of (3-Ethylpyridin-2-yl)methanol in scientific research. One direction is to further investigate its mechanism of action to better understand its physiological and biochemical effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, (3-Ethylpyridin-2-yl)methanol can be used as a building block in the synthesis of new biologically active compounds with improved properties.
Métodos De Síntesis
(3-Ethylpyridin-2-yl)methanol is synthesized by the reaction of 3-ethyl-2-pyridinecarboxaldehyde with sodium borohydride. The reaction takes place in anhydrous methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure (3-Ethylpyridin-2-yl)methanol.
Aplicaciones Científicas De Investigación
(3-Ethylpyridin-2-yl)methanol is used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It is used as a building block in the synthesis of various biologically active compounds. It is also used as a ligand in the design and synthesis of metal-based drugs.
Propiedades
Número CAS |
101870-23-9 |
|---|---|
Nombre del producto |
(3-Ethylpyridin-2-yl)methanol |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(3-ethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-2-7-4-3-5-9-8(7)6-10/h3-5,10H,2,6H2,1H3 |
Clave InChI |
JAZWRUNGWUWSHF-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CC=C1)CO |
SMILES canónico |
CCC1=C(N=CC=C1)CO |
Sinónimos |
2-Pyridinemethanol,3-ethyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



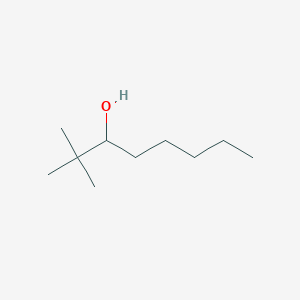
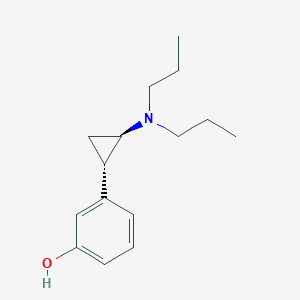
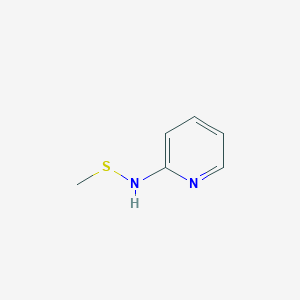
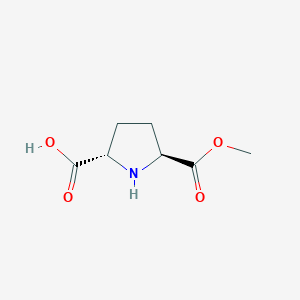
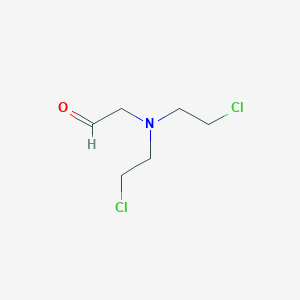

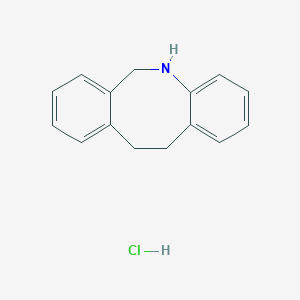
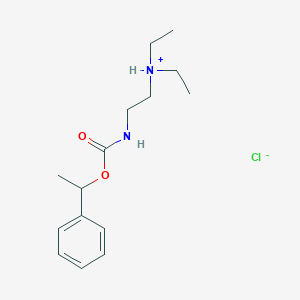
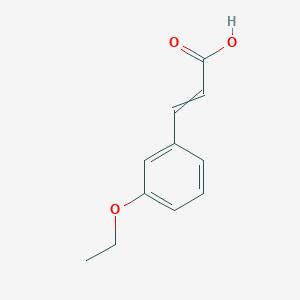

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
